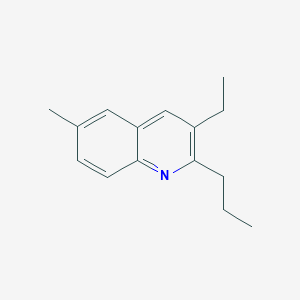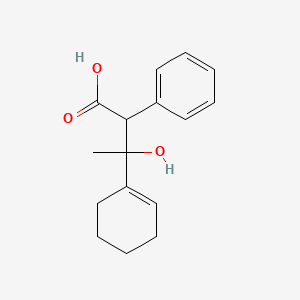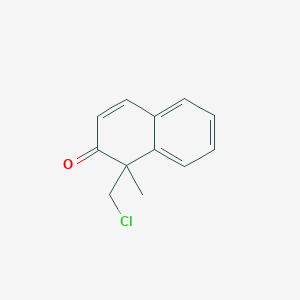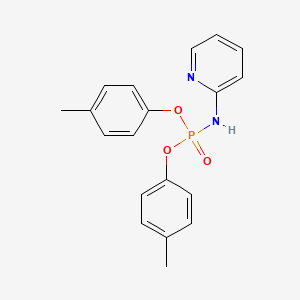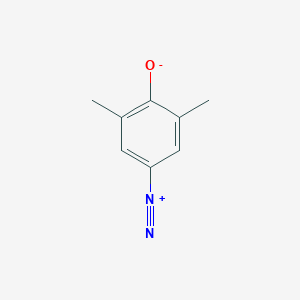
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- is a chemical compound with the molecular formula C8H8N2O. It is also known by other names such as 4-Diazo-2,6-dimethyl-2,5-cyclohexadien-1-one. This compound is characterized by the presence of a diazo group (-N=N-) attached to a cyclohexadienone ring, which is substituted with two methyl groups at the 2 and 6 positions.
Méthodes De Préparation
The synthesis of 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- typically involves the diazotization of 2,6-dimethylphenol followed by oxidation. The reaction conditions often require the use of strong acids such as hydrochloric acid and oxidizing agents like sodium nitrite. Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.
Analyse Des Réactions Chimiques
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of azo compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of photoresists and other materials for the electronics industry.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- involves the reactivity of the diazo group. The diazo group can undergo various transformations, including the formation of reactive intermediates such as carbene species. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- can be compared with other similar compounds such as:
2,5-Cyclohexadien-1-one, 4-diazo-: This compound lacks the methyl groups at the 2 and 6 positions, which can affect its reactivity and applications.
2,5-Cyclohexadien-1-one, 2,6-dimethyl-: This compound lacks the diazo group, making it less reactive in certain types of chemical reactions.
4,4-Dimethyl-2,5-cyclohexadien-1-one: This compound has a similar structure but different substitution patterns, leading to different chemical properties and applications.
The uniqueness of 2,5-Cyclohexadien-1-one, 4-diazo-2,6-dimethyl- lies in its combination of the diazo group and the methyl substitutions, which confer specific reactivity and versatility in various applications.
Propriétés
Numéro CAS |
937-37-1 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
4-diazonio-2,6-dimethylphenolate |
InChI |
InChI=1S/C8H8N2O/c1-5-3-7(10-9)4-6(2)8(5)11/h3-4H,1-2H3 |
Clé InChI |
FDJXHMXREUSGSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1[O-])C)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


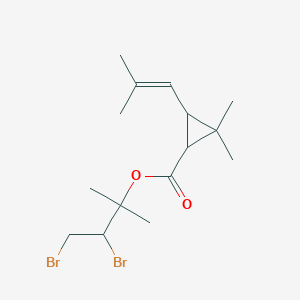
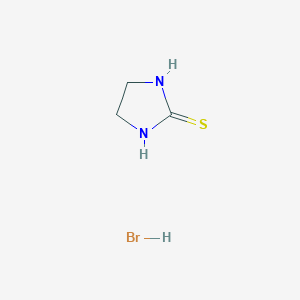


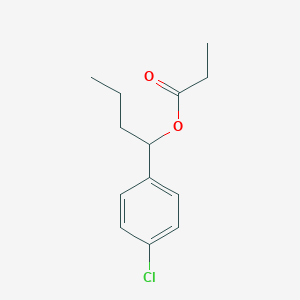
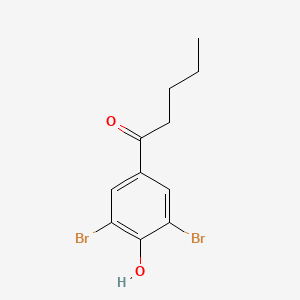

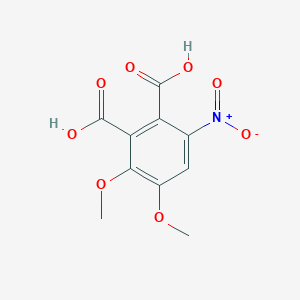
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![(E)-N-(4-Bromophenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14742247.png)
